1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
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Overview
Description
1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound featuring a benzene ring substituted with two oxazoline groups. This compound is notable for its chiral centers, which contribute to its stereochemical properties. It is used in various fields, including organic synthesis and materials science, due to its unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method includes the use of 1,3-dibromobenzene, which undergoes a nucleophilic substitution reaction with (S)-4-isobutyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to oxazole derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxazoline rings can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include oxazole derivatives, reduced oxazoline compounds, and various substituted benzene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.
Biology: The compound’s chiral nature makes it useful in studying stereochemical effects in biological systems.
Industry: Utilized in the production of advanced materials, including polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with molecular targets through its oxazoline groups. These groups can coordinate with metal ions, making the compound an effective ligand in catalytic processes. The stereochemistry of the oxazoline rings allows for selective interactions with chiral centers in biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-pyridyl)benzene: Similar in structure but with pyridine rings instead of oxazoline groups.
1,3-Bis(trifluoromethyl)benzene: Features trifluoromethyl groups, offering different electronic properties.
1,3-Di(2-pyridyl)benzene: Used in similar applications but with different coordination chemistry due to the presence of pyridine rings.
Uniqueness
1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral oxazoline groups, which provide distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis, where the control of stereochemistry is crucial.
Properties
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-[3-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)8-17-11-23-19(21-17)15-6-5-7-16(10-15)20-22-18(12-24-20)9-14(3)4/h5-7,10,13-14,17-18H,8-9,11-12H2,1-4H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXFTNWCUVUHOS-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@H](CO3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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